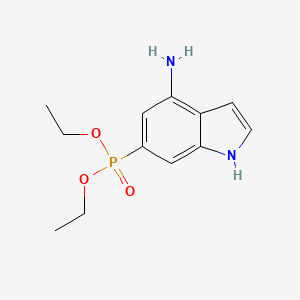

diethyl (4-amino-1H-indol-6-yl)phosphonate

Description

BenchChem offers high-quality diethyl (4-amino-1H-indol-6-yl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl (4-amino-1H-indol-6-yl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-diethoxyphosphoryl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPDAWQDHZOHEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Diethyl (4-amino-1H-indol-6-yl)phosphonate: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of diethyl (4-amino-1H-indol-6-yl)phosphonate, a heterocyclic compound featuring the pharmacologically significant indole and aminophosphonate moieties. We present a detailed, field-proven methodology for its synthesis and purification, grounded in the Batcho-Leimgruber indole synthesis. Key physicochemical properties and spectroscopic characterization data are systematically tabulated for reference. While direct biological studies on this specific molecule are not yet prevalent in published literature, we synthesize existing knowledge on related indole phosphonates to explore its potential therapeutic applications. This guide discusses the rationale for its potential as an antiviral agent, a kinase inhibitor, or a metabolic enzyme modulator, providing a foundational resource for researchers in medicinal chemistry and drug development.

Introduction: The Scientific Rationale

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern medicinal chemistry, aimed at creating novel compounds with enhanced potency, selectivity, or unique mechanisms of action. Diethyl (4-amino-1H-indol-6-yl)phosphonate is a molecule of significant interest as it embodies this principle, integrating the privileged indole nucleus with the versatile aminophosphonate group.

The indole scaffold is a ubiquitous feature in nature, forming the core of the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural products with potent biological activities.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a frequent component in approved drugs for cancer, infections, and neurological disorders.[2]

Concurrently, the phosphonate group (R-PO(OR')₂) has garnered immense attention as a phosphate mimic.[3] Its tetrahedral geometry and anionic charge at physiological pH allow it to act as a stable isostere of phosphate esters, which are central to cellular signaling and metabolism. Unlike phosphates, the P-C bond in phosphonates is resistant to enzymatic and chemical hydrolysis, making them ideal for designing inhibitors of enzymes that process phosphorylated substrates, such as kinases, phosphatases, and metabolic enzymes.[3][4]

Compounds that successfully merge these two fragments have shown promise as anti-HIV agents, N-acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors, and protein kinase inhibitors.[1] However, the synthesis of 4,6-disubstituted indoles, particularly 6-phosphorylated indoles, presents considerable synthetic challenges, limiting their exploration.[1] This guide focuses on a recently developed, efficient synthetic route to diethyl (4-amino-1H-indol-6-yl)phosphonate, providing the technical foundation necessary to unlock its research potential.

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to any research and development endeavor. This section details the molecular architecture and key physicochemical characteristics of diethyl (4-amino-1H-indol-6-yl)phosphonate.

Chemical Structure

The structure consists of a 1H-indole ring system substituted at the 4-position with an amino group (-NH₂) and at the 6-position with a diethyl phosphonate [-P(O)(OCH₂CH₃)₂] group.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is intended for trained organic chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Synthesis of (E)-Diethyl {4-[2-(dimethylamino)vinyl]-3,5-dinitrophenyl}phosphonate (Intermediate)

-

Rationale: This step introduces the vinylamino group that will ultimately form the C2-C3 bond of the pyrrole ring. DMF-DMA serves as a C1 synthon and a dehydrating agent.

-

Procedure:

-

To a solution of diethyl (4-methyl-3,5-dinitrophenyl)phosphonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

-

Heat the reaction mixture at 80 °C for 4-6 hours, monitoring progress by TLC or ¹H NMR.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

-

Step 2: Reductive Cyclization to Diethyl (4-amino-1H-indol-6-yl)phosphonate

-

Rationale: This is the critical indole-forming step. Hydrogenation over a palladium catalyst serves a dual purpose: it reduces the two nitro groups to amines and catalyzes the cyclization of the enamine onto one of the newly formed anilines, with subsequent elimination of dimethylamine. The elevated pressure and temperature are necessary to drive the reaction to completion.

-

Procedure:

-

In a high-pressure hydrogenation vessel, suspend the crude enamine intermediate from Step 1 and 10% Palladium on carbon (Pd/C) (10 wt%) in anhydrous tetrahydrofuran (THF).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 bar.

-

Heat the mixture to 70 °C and stir vigorously for 12-18 hours.

-

Cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Characterization (Self-Validation)

-

Purification:

-

Rationale: Chromatographic purification is essential to remove unreacted starting material, reaction byproducts, and catalyst residues.

-

Method: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to isolate the pure product.

-

-

Characterization:

-

Rationale: A multi-technique characterization is non-negotiable to confirm the structure and purity of the final compound. This constitutes a self-validating system.

-

¹H NMR: To confirm the presence of all protons and their respective chemical environments, including the indole NH, aromatic protons, and ethyl groups of the phosphonate.

-

³¹P NMR: A singlet peak around 12.4 ppm is a definitive indicator of the phosphonate group's presence and purity. [1] * IR Spectroscopy: To verify the presence of key functional groups, particularly the N-H stretches of the primary amine (3453-3257 cm⁻¹) and the strong P=O stretch (1206 cm⁻¹). [1] * Mass Spectrometry (MS): To confirm the molecular weight (268.25 g/mol ).

-

Melting Point (MP): A sharp melting range (137–139 °C) indicates high purity. [1]

-

Potential Biological Activity and Pharmacological Profile

While specific biological data for diethyl (4-amino-1H-indol-6-yl)phosphonate is not extensively documented, its structural motifs suggest several compelling avenues for pharmacological investigation. The analysis below is based on established activities of related indole phosphonates and the fundamental principles of medicinal chemistry.

Rationale for Therapeutic Potential

The compound's potential stems from the combination of two biologically active scaffolds:

-

Indole Nucleus: A "privileged scaffold" known to interact with a wide range of biological targets, including protein kinases, viral proteins, and G-protein coupled receptors. [2]Substitutions at the 4, 5, and 6 positions are known to modulate these activities. [5][6]* Phosphonate Moiety: A stable mimic of the transition state of phosphate hydrolysis or a direct isostere of a phosphate group. [3]This allows it to act as a competitive inhibitor for enzymes that bind phosphorylated substrates. Nitrogen-containing phosphonates, a related class, are known to inhibit key enzymes in metabolic pathways, such as farnesyl diphosphate synthase in the mevalonate pathway. [4][7]

Potential Mechanisms and Therapeutic Targets

Based on its structure, several potential mechanisms of action can be hypothesized, providing a roadmap for future screening and development.

Caption: Logical relationships of structural motifs to potential biological targets.

-

Protein Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to bind to the adenine region of the ATP-binding pocket. The indole scaffold is well-suited for this role. The phosphonate group could potentially interact with the ribose-phosphate binding region, acting as a non-hydrolyzable ATP analog. This dual interaction could lead to potent and selective kinase inhibition, a key strategy in oncology. [1][8][9]

-

Antiviral Activity: Indole derivatives have demonstrated broad-spectrum antiviral activity. [5][6][10][11]For RNA viruses like Flaviviruses (e.g., Zika) or HCV, viral polymerases and proteases are validated targets. [5][10][11]The phosphonate moiety could mimic a nucleotide phosphate, potentially inhibiting viral RNA-dependent RNA polymerase (RdRp).

-

Metabolic Enzyme Inhibition: The mechanism of nitrogen-containing bisphosphonates, which inhibit farnesyl diphosphate synthase (FPPS), provides a strong precedent. [4]By mimicking the substrate, these drugs disrupt the mevalonate pathway, which is crucial for osteoclast function. Diethyl (4-amino-1H-indol-6-yl)phosphonate could similarly target enzymes in other metabolic pathways that recognize phosphorylated substrates, with potential applications in metabolic disorders or oncology.

Conclusion and Future Directions

Diethyl (4-amino-1H-indol-6-yl)phosphonate represents a synthetically accessible yet underexplored molecule with significant therapeutic potential. The robust synthetic pathway detailed in this guide provides a reliable method for producing high-purity material for further investigation.

Future research should prioritize a systematic biological evaluation of this compound. A logical progression would involve:

-

Broad-Spectrum Screening: Initial screening against diverse panels of protein kinases and viruses (e.g., Flaviviruses, Influenza, HIV) to identify primary areas of activity.

-

Mechanism of Action Studies: Upon identifying a "hit," detailed enzymatic assays should be conducted to confirm the molecular target and determine the mode of inhibition (e.g., competitive, non-competitive).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity. Modifications could include altering the phosphonate ester groups, substituting the 4-amino group, or modifying the indole N1 position.

This technical guide serves as a foundational resource, empowering research teams to pursue the development of this promising compound and its derivatives as potential next-generation therapeutics.

References

-

Narayanan, A., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, M., et al. (2013). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Reddy, T.S., et al. (2016). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. ResearchGate. Available at: [Link]

-

Yan, V.C., et al. (2011). Synthesis and biological evaluation of γ-aminophosphonates as potent, sub-type selective sphingosine 1-phosphate receptor agonists and antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Alanazi, A.M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link]

-

Alanazi, A.M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. PMC. Available at: [Link]

-

Farr, R.A., et al. (1991). Phosphonate-containing inhibitors of tyrosine-specific protein kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

Abramov, M., & Herdewijn, P. (2009). SYNTHESIS AND BIOLOGICAL EVALUATION OF INOSINE PHOSPHONATES. New Journal of Chemistry. Available at: [Link]

-

Maleckis, A., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]

-

van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Available at: [Link]

-

Pinter, A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules. Available at: [Link]

-

van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. Available at: [Link]

-

Kym, P.R., et al. (2000). Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydrod[5][12]iazepino[6,7,1-hi]indoles: discovery of potent, selective phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

PRIDE, EMBL-EBI. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ProteomeXchange. Available at: [Link]

-

Bandyopadhyay, S., et al. (2008). Synthesis and biological evaluation of a phosphonate analog of the natural acetyl cholinesterase inhibitor cyclophostin. The Journal of Organic Chemistry. Available at: [Link]

-

Głowacka, I.E., et al. (2015). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules. Available at: [Link]

-

Marma, M.S., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]

-

Raubenheimer, E.J., et al. (2019). Pharmaceutical management of bone catabolism: the bisphosphonates. The South African Dental Journal. Available at: [Link]

-

Reszka, A.A., & Rodan, G.A. (2003). Bisphosphonate mechanism of action. Current Rheumatology Reports. Available at: [Link]

-

Varshney, S., et al. (2016). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PMC. Available at: [Link]

-

Martin, T.J. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber. Available at: [Link]

-

Maleckis, A., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. PDF. Available at: [Link]

-

Gnant, M., & Clézardin, P. (2012). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Supportive Care in Cancer. Available at: [Link]

-

Al-Hussain, S.A., et al. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. PMC. Available at: [Link]

-

Ganda, K., & Reid, I.R. (2007). Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 7. Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 11. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of γ-aminophosphonates as potent, sub-type selective sphingosine 1-phosphate receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Amino-Indole Phosphonates in Drug Discovery

Abstract: The convergence of the privileged indole scaffold with the unique bioisosteric properties of the α-aminophosphonate moiety has created a fertile ground for the discovery of novel therapeutic agents. Amino-indole phosphonates, as structural analogs of α-amino acids, leverage the biochemical significance of the indole nucleus, found in essential molecules like tryptophan, while exploiting the phosphonate group's ability to mimic transition states of peptide cleavage and interact with phosphate-binding sites in enzymes. This dual-feature design has yielded compounds with a broad spectrum of pharmacological activities, including potent antitumor, antiviral, and enzyme-inhibitory effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of amino-indole phosphonates, offering researchers and drug development professionals a comprehensive overview of this promising class of molecules. We will delve into validated experimental protocols for their synthesis and biological evaluation, present key structure-activity relationship data, and outline future directions for the field.

The Strategic Fusion of Indole and α-Aminophosphonate Moieties

The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its electron-rich nature allows it to engage in various biological interactions. When this "privileged scaffold" is functionalized with an α-aminophosphonate group, the resulting hybrid molecule gains powerful new capabilities.

The α-aminophosphonate group, -(NHR)-CH(R')-P(O)(OR'')₂, is a bioisostere of the carboxylate group in amino acids. This substitution is strategically significant for several reasons:

-

Enzyme Inhibition: The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, making these compounds effective inhibitors of enzymes like proteases and peptidases.

-

Enhanced Stability: The carbon-phosphorus (C-P) bond is significantly more resistant to enzymatic and chemical hydrolysis than the corresponding ester (P-O) bond in phosphates, leading to improved metabolic stability.

-

Receptor/Active Site Interactions: The phosphonate moiety can act as a phosphate mimic, enabling interaction with phosphate-binding pockets in enzymes such as kinases and phosphatases.

This strategic combination has led to the development of compounds with enhanced pharmacological potency and a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal effects.

Synthetic Pathways to Amino-Indole Phosphonates

The most prevalent and efficient method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction . This one-pot, three-component condensation reaction involves an aldehyde (in this case, an indole-aldehyde), an amine, and a dialkyl phosphite.

The general mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic dialkyl phosphite to yield the final α-aminophosphonate product. Various Lewis and Brønsted acid catalysts can be employed to facilitate the reaction.

Generalized Experimental Protocol: One-Pot Kabachnik-Fields Synthesis

This protocol describes a general, catalyst-free method adaptable for the synthesis of various amino-indole phosphonate derivatives.

Causality Behind Experimental Choices:

-

Solvent-Free/Toluene: Using minimal or no solvent (or a non-polar solvent like toluene) under reflux conditions drives the reaction forward by removing water, a byproduct of imine formation. This adheres to Le Châtelier's principle.

-

Molar Ratios: A slight excess of the phosphite is often used to ensure complete conversion of the intermediate imine.

-

Reflux: Heating the reaction provides the necessary activation energy for both imine formation and the subsequent nucleophilic attack by the phosphite.

-

Monitoring by TLC: Thin-Layer Chromatography is a rapid and essential technique to visually track the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.

-

Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the indole-3-carboxaldehyde (1.0 mmol), the desired aromatic or aliphatic amine (1.0 mmol), and diethyl phosphite (1.2 mmol).

-

Reaction Conditions: Add 5-10 mL of toluene (or proceed neat if reactants are liquid). Heat the mixture to reflux (approx. 110°C for toluene) with constant stirring.

-

Monitoring: Monitor the progress of the reaction every 1-2 hours using TLC, typically with a mobile phase such as hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (usually 4-8 hours), cool the mixture to room temperature. If a solid precipitates, it can be filtered and washed. Otherwise, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure amino-indole phosphonate.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Caption: Inhibition of a Tyrosine Kinase signaling pathway.

Therapeutic Applications: Focus on Oncology

One of the most extensively studied applications of amino-indole phosphonates is in cancer therapy. Their ability to induce cytotoxicity and apoptosis in cancer cells has been demonstrated across various cell lines.

Anticancer Activity and Cytotoxicity Data

Numerous studies have synthesized series of novel amino-indole phosphonates and evaluated their anti-proliferative activity against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Case Study: A study by Ma et al. (2021) synthesized a series of indole derivatives containing α-aminophosphonate moieties and tested their cytotoxic activity against human hepatoma (HepG2) and human gastric cancer (MGC-803) cells. Several of the synthesized compounds demonstrated superior inhibitory activity compared to the standard chemotherapeutic drug, 5-fluorouracil (5-FU).

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Amino-Indole Phosphonates

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (5-FU) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound C5 | HepG2 | 34.2 | 78.7 | Ma et al., 2021 |

| Compound B7 | MGC-803 | 35.7 | 82.0 | Ma et al., 2021 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

These results highlight the potential of the amino-indole phosphonate scaffold to yield compounds with significantly higher potency than existing anticancer drugs.

Protocol for Evaluating In Vitro Cytotoxicity: The MTT Assay

To assess the therapeutic potential of newly synthesized compounds, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a cornerstone of this evaluation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Self-Validating System: This protocol incorporates essential controls to ensure the validity of the results.

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effect of the solvent itself.

-

Untreated Control: Cells in media alone, representing 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 5-FU, doxorubicin) to confirm the assay is working correctly.

Step-by-Step MTT Assay Protocol

-

Cell Seeding:

-

Culture cancer cells (e.g., HepG2) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test amino-indole phosphonate compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle and untreated controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the % viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.

-

Future Directions and Conclusion

The field of amino-indole phosphonates is ripe with opportunity. Future research should focus on:

-

Enantioselective Synthesis: Many biological targets are stereospecific. Developing asymmetric synthetic methods to produce single enantiomers of these compounds is crucial for improving efficacy and reducing potential off-target effects.

-

Mechanism Deconvolution: While cytotoxicity is well-documented, the precise molecular targets for many of these compounds remain to be fully elucidated. Target identification studies are needed to understand their mechanisms of action fully.

-

Broadening Therapeutic Scope: While oncology is a major focus, the documented antiviral, antibacterial, and anti-inflammatory activities warrant further investigation against a wider range of diseases.

-

Prodrug Strategies: The phosphonate group is ionized at physiological pH, which can limit cell permeability. Designing prodrugs that mask the phosphonate charge can improve pharmacokinetic properties.

References

-

Ma, Y., et al. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry, 14(5), 103112. Available at: [Link]

-

Rezaei, Z., et al. (2015). Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. Scientifica, 2015, 872135. Available at: [Link]

-

Abbas, S. Y., et al. (2023). Synthesis and Antitumor Activity of Novel Indole Derivatives Containing α-Aminophosphonate Moieties. ResearchGate. Available at: [Link]

-

Bawa, S., et al. (2016). New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling. Molecules, 21(9), 1136. Available at: [Link]

-

Herrero, M. A., et al. (2018). Enantioselective α-Aminophosphonate Functionalization of Indole Ring through an Organocatalyzed Friedel–Crafts Reaction. The Journal of Organic Chemistry, 84(1), 255-265. Available at: [Link]

-

Keglevich, G., et al. (2020). Divergent Synthesis of Indoline-2-Phosphonates, Indole-2-Phosphonates, and Quinolines via Aza-Claisen Rearrangement of α-(Arylamino)phosphonates. The Journal of Organic Chemistry. Available at: [Link]

-

Orabona, C., et al. (2015). Synthesis of new indole-based bisphosphonates and evaluation of their chelating ability in PE/CA-PJ15 cells. European Journal of Medicinal Chemistry, 105, 101-111. Available at: [Link]

-

Shaikh, A., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Asian Journal of Organic & Medicinal Chemistry, 6(2), 105-109. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Singh, V. K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. World Journal of Pharmaceutical Research, 11(1), 1069-1090. Available at: [Link]

-

Grembecka, J., et al. (1995). Inhibition of aminopeptidases by aminophosphonates. International Journal of Peptide and Protein Research, 46(3-4), 255-263. Available at: [Link]

-

Wikipedia contributors. (2023). Aminophosphonate. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Drabik, E., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(15), 4697. Available at: [Link]

-

Kaboudin, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 888879. Available at: [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 891010. Available at: [Link]

-

Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1035973. Available at: [Link]

The Architecture of Activity: A Technical Guide to Structure-Activity Relationships in Indole Phosphonates

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the design of novel therapeutic agents.[1][2] Its inherent structural versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone of drug discovery.[3] When this remarkable heterocycle is functionalized with a phosphonate moiety, a unique class of compounds emerges: the indole phosphonates. These molecules merge the biological relevance of the indole ring with the phosphonate group's ability to mimic tetrahedral transition states of enzymatic reactions, act as a phosphate surrogate, or serve as a key pharmacophoric element.[2][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indole phosphonates, offering a synthesis of experimental insights and mechanistic understanding to guide the rational design of next-generation therapeutics.

The Strategic Synthesis of Indole Phosphonates: Building the Molecular Framework

The journey of any SAR study begins with the synthesis of a library of analogues. For indole phosphonates, several key synthetic strategies are employed, each offering distinct advantages in accessing diverse chemical space. The choice of synthetic route is a critical experimental decision, as it dictates the feasibility of introducing specific substituents at various positions on both the indole and phosphonate moieties.

Core Synthetic Methodologies

Two of the most powerful and versatile methods for constructing the indole phosphonate scaffold are the Horner-Wadsworth-Emmons (HWE) reaction and the Fischer indole synthesis.

The Horner-Wadsworth-Emmons reaction is a cornerstone for the synthesis of α,β-unsaturated esters, which can be precursors to indole phosphonates or can be incorporated into their structure. This reaction offers excellent E-stereoselectivity and the byproducts are water-soluble, simplifying purification.[5]

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring itself from a phenylhydrazine and a ketone or aldehyde.[6][7] This reaction allows for the introduction of substituents on both the benzene and pyrrole rings of the indole nucleus.

A more direct approach to α-aminophosphonates containing an indole moiety is the Kabachnik-Fields reaction . This one-pot, three-component reaction of an indole aldehyde, an amine, and a dialkyl phosphite is an efficient method for generating these valuable compounds.[8][9]

Antiviral Activity: A New Frontier in Infectious Disease

The emergence of novel viral threats necessitates the development of new antiviral agents. Indole phosphonates have shown promise in this area, with recent studies highlighting their potential as inhibitors of key viral enzymes. For instance, spiroindole-containing compounds bearing a phosphonate group have demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.

Anti-Bone Resorptive Activity: Modulating Bone Homeostasis

Indolyl bisphosphonates represent another important subclass of these compounds. Their mechanism of action is distinct from the kinase inhibitors and involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the post-translational modification of small GTPases that are essential for osteoclast function. By inhibiting FPPS, these bisphosphonates disrupt osteoclast activity, leading to a decrease in bone resorption.

Experimental Protocols: A Guide to Practice

The integrity of any SAR study rests on the robustness of its experimental methodologies. This section provides detailed, step-by-step protocols for key synthetic and biological evaluation techniques.

Protocol 1: Synthesis of an Indole α-Aminophosphonate via the Kabachnik-Fields Reaction

This protocol describes the one-pot synthesis of a representative indole α-aminophosphonate.

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 mmol) and a substituted aniline (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add diethyl phosphite (1.2 mmol).

-

Reaction Conditions: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure indole α-aminophosphonate.

Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells (e.g., HepG2 or MGC-803) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole phosphonate compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of indole phosphonates against a specific tyrosine kinase. [10]

-

Assay Setup: In a 96-well plate, add the kinase reaction buffer, the purified recombinant tyrosine kinase, and the indole phosphonate inhibitor at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (a synthetic peptide) and ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Signal Detection: The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as an ELISA-based approach with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The fusion of the indole scaffold with the phosphonate moiety has created a rich and diverse chemical space for the discovery of novel therapeutic agents. The structure-activity relationship studies of indole phosphonates have revealed key insights into the structural requirements for potent anticancer, antiviral, and anti-bone resorptive activities. The continued exploration of this fascinating class of molecules, guided by the principles of rational drug design and a deep understanding of their mechanism of action, holds immense promise for the development of new and effective treatments for a wide range of human diseases. Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic properties and the exploration of their therapeutic potential in other disease areas.

References

-

Ma, L., et al. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry, 14(4), 103055. [Link]

-

ResearchGate. (n.d.). Synthesis and Antitumor Activity of Novel Indole Derivatives Containing α-Aminophosphonate Moieties | Request PDF. Retrieved from [Link]

-

AIP Publishing. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design. Retrieved from [Link]

-

MDPI. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

-

Yang, C., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 389. [Link]

-

Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Retrieved from [Link]

-

Elsevier. (2021). Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Retrieved from [Link]

-

ADDI. (n.d.). A simple route for the preparation of N-tosyl α-iminophosphonates derived from ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of α‐aminophosphonates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Retrieved from [Link]

-

CORE. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Retrieved from [Link]

-

MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]

-

Kyoto University Research Information Repository. (n.d.). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Retrieved from [Link]

Sources

- 1. Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. addi.ehu.es [addi.ehu.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility Profile and Physicochemical Characteristics of Amino-indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-indoles represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their efficacy, however, is intrinsically linked to their physicochemical properties, with solubility being a paramount determinant of bioavailability and developability. This guide provides a comprehensive exploration of the solubility profile and key physicochemical characteristics of amino-indoles. It moves beyond a mere recitation of facts to offer a Senior Application Scientist’s perspective on the interplay between structure, experimental conditions, and the resulting data. We will delve into the theoretical underpinnings of solubility, detail robust experimental protocols for its determination, and discuss the critical ancillary physicochemical parameters that complete the molecule's profile.

Introduction: The Significance of Amino-indoles and the Solubility Challenge

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[1] The introduction of an amino group (–NH₂) to this scaffold creates the amino-indole family, which exhibits a wide array of biological activities. However, the often-planar and aromatic nature of the indole core can contribute to poor aqueous solubility, a major hurdle in drug development.[2] Low solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the translation of a promising compound into a viable therapeutic.[3][4]

Understanding and systematically characterizing the solubility and related physicochemical properties of amino-indoles is therefore not just a routine task but a strategic imperative in drug discovery and development.[5] This guide is structured to provide both the foundational knowledge and the practical, field-proven methodologies required to build a comprehensive physicochemical profile of amino-indole candidates.

The Structural and Physicochemical Landscape of Amino-indoles

The physicochemical properties of an amino-indole are dictated by its unique structure, which includes the indole ring system and the appended amino group.

The Indole Core

The indole nucleus itself is a relatively nonpolar, hydrophobic structure, contributing to its limited water solubility.[6][7] It is a planar molecule with a conjugated system of 10 π-electrons, making it susceptible to π-π stacking interactions, which can favor the solid-state over dissolution.[8]

The Amino Group: A Double-Edged Sword

The position of the amino group on the indole ring significantly influences the molecule's properties. For instance, 5-aminoindole and 1-aminoindole will have different electronic distributions and intermolecular bonding potentials.[9][10] The amino group, being a primary amine, can act as both a hydrogen bond donor and acceptor, which can enhance interactions with water molecules.[1] However, it also introduces a basic center, making the molecule's ionization state—and thus its solubility—highly dependent on the pH of the surrounding medium.[11]

Key Physicochemical Descriptors

A comprehensive understanding of an amino-indole's behavior requires the characterization of several key parameters:

-

pKa (Acid Dissociation Constant): This value quantifies the acidity or basicity of the amino group and the indole nitrogen. It is crucial for predicting the ionization state of the molecule at different physiological pH values.[5][12]

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity in its neutral form. It provides insight into a molecule's ability to partition into lipid membranes.[5][13]

-

LogD (Distribution Coefficient): LogD is the pH-dependent measure of lipophilicity, accounting for both the ionized and neutral species. It is often more physiologically relevant than LogP for ionizable compounds like amino-indoles.[12][13]

-

Melting Point (Tm): The melting point provides an indication of the crystal lattice energy. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.[14]

-

Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of hydrogen bonding potential and can influence permeability and solubility.

The Theory and Practice of Solubility Determination

Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] In drug discovery, we are primarily concerned with aqueous solubility. It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[3][15] It is a high-throughput screening method often used in early discovery to rank-order compounds.[2] However, kinetic solubility can often overestimate the true solubility as it may reflect a supersaturated or amorphous state.[16]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[4][15] It is a more time-consuming measurement but provides the "gold standard" data required for lead optimization and pre-formulation development.[3]

The choice between these assays is stage-dependent in the drug discovery pipeline.

Diagram 1: Decision Workflow for Solubility Assays

Caption: This workflow illustrates the selection of solubility assays based on the drug discovery stage.

Experimental Protocols for Solubility Determination

This method is rapid and suitable for high-throughput screening.[2][17]

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by a nephelometer or plate reader.[17]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the amino-indole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[15]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Causality Behind Choices:

-

DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds. However, the final concentration should be kept low (typically ≤1%) to minimize its co-solvent effect on solubility.

-

Turbidimetric Detection: This is a rapid and non-destructive method suitable for automation.[17]

This is the gold-standard method for determining equilibrium solubility.[18][19]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then analyzed to determine the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid amino-indole to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines).[20]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[18][20] It's advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[20]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[18]

-

Quantification: Analyze the concentration of the amino-indole in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[17] A standard calibration curve must be prepared.

-

Solid-State Analysis: It is good practice to analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation).[18]

Causality Behind Choices:

-

Extended Equilibration: This ensures that the system reaches a true thermodynamic equilibrium.[20]

-

Multiple pH Buffers: For ionizable compounds like amino-indoles, solubility is pH-dependent. Testing across a range of pH values is essential to construct a pH-solubility profile.[2][20]

-

HPLC/LC-MS Quantification: These methods are specific and sensitive, allowing for accurate quantification and the ability to detect potential degradation products.[16]

Ancillary Physicochemical Characterization

A complete profile of an amino-indole extends beyond solubility.

pKa Determination

Principle: The pKa can be determined by monitoring a physicochemical property that changes with the extent of ionization as a function of pH.

Common Methods:

-

Potentiometric Titration: This is a classic and reliable method where the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode.[12][21] The pKa is determined from the inflection point of the titration curve.

-

UV-Metric Titration: This method is suitable for compounds with a chromophore close to the ionization center. The UV-Vis spectrum is recorded at various pH values, and the pKa is calculated from the changes in absorbance.[22]

-

Capillary Electrophoresis: This high-throughput method relies on the difference in electrophoretic mobility between the ionized and neutral forms of the compound at different pH values.[5][12]

LogP and LogD Determination

Principle: These parameters are determined by measuring the partitioning of the compound between an aqueous phase (buffer) and an immiscible organic phase (typically n-octanol).

Common Methods:

-

Shake-Flask Method: This is the traditional method where the compound is dissolved in one phase, the two phases are mixed until equilibrium is reached, and the concentration in each phase is measured.[5]

-

Reverse-Phase HPLC: A correlation can be established between the retention time of a compound on a reverse-phase HPLC column and its LogP value. This is a rapid method for estimating LogP.[13]

Data Presentation and Interpretation

Raw data must be synthesized into a clear and actionable format.

Tabular Summaries

Quantitative data should be presented in well-structured tables for easy comparison.

Table 1: Physicochemical Properties of a Hypothetical Amino-indole (Compound X)

| Parameter | Method | Value | Conditions |

| Molecular Weight | - | 132.16 g/mol | - |

| pKa | Potentiometric Titration | 5.2 (basic) | 25°C, 0.15 M KCl |

| LogP | Shake-Flask | 1.8 | pH 7.4 |

| LogD (pH 5.0) | Shake-Flask | 1.2 | 25°C |

| LogD (pH 7.4) | Shake-Flask | 1.7 | 25°C |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | 15 µg/mL | pH 7.4, 25°C |

| Kinetic Solubility | Turbidimetry | 85 µg/mL | pH 7.4, 25°C |

| Melting Point | DSC | 175°C | - |

Note: Data is hypothetical for illustrative purposes.

Graphical Representation: The pH-Solubility Profile

For ionizable molecules like amino-indoles, a pH-solubility profile is essential.

Diagram 2: pH-Solubility Profile of a Basic Amino-indole

Caption: Illustrative pH-solubility profile for a basic amino-indole, showing high solubility at low pH (ionized form) and lower solubility at higher pH (neutral form).

Interpretation: The profile clearly shows that the solubility of this basic amino-indole is significantly higher in acidic conditions where the amino group is protonated (ionized), and it decreases as the pH increases and the molecule becomes predominantly neutral.

Strategies to Address Poor Solubility in Amino-indoles

When an amino-indole exhibits poor solubility, several formulation strategies can be employed:

-

Salt Formation: For basic amino-indoles, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.[23]

-

Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate.[24][25]

-

Amorphous Solid Dispersions (ASDs): Dispersing the amino-indole in a polymer matrix in an amorphous state can lead to significantly higher apparent solubility compared to the crystalline form.[26]

-

Lipid-Based Formulations: For highly lipophilic amino-indoles, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[26][27]

-

Use of Co-solvents and Surfactants: In preclinical formulations, the use of co-solvents (e.g., PEG 400, propylene glycol) or surfactants can be used to achieve the required concentrations for in vivo studies.[24]

Conclusion: A Holistic Approach to Physicochemical Characterization

The successful development of amino-indole-based drug candidates hinges on a thorough and early characterization of their solubility and physicochemical properties. This guide has provided a framework for a logical, scientifically-grounded approach to this critical task. By understanding the interplay between the molecular structure of amino-indoles and their resulting properties, and by employing robust, validated experimental protocols, researchers can generate the high-quality data needed to make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to a clinically valuable therapeutic. Adherence to guidelines from regulatory bodies like the ICH is also paramount in ensuring the data generated is fit for purpose in regulatory submissions.[28][29][30]

References

- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009). Bentham Science Publishers.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Kinetic versus thermodynamic solubility tempt

- Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. ARC Journal of Pharmaceutical Sciences.

- Aqueous Solubility Assay. Bienta.

- pKa and log p determin

- 5-Aminoindole. PubChem.

- 1-Aminoindole. PubChem.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Pharmaceutical Solubility Testing: Why It Matters and Wh

- LogP/LogD/pKa Analysis. Technology Networks.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).

- pKa/LogP/LogD Measurements.

- Annex 4.

- Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. (2025).

- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.

- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.

- Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA).

- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC.

- Guidelines.

- Indole. Solubility of Things.

- Indole. PubChem.

- Indole: Chemical Properties, Synthesis, Applications, and Analysis.

- Annex 10. ICH.

- Solubility: An overview. (2018). International Journal of Pharmaceutical and Chemical Sciences.

- Indole : Preparation, Structure & Physical & Chemical Properties. (2017). YouTube.

Sources

- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Aqueous Solubility Assay | Bienta [bienta.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Aminoindole | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 12. sciforschenonline.org [sciforschenonline.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. enamine.net [enamine.net]

- 16. ovid.com [ovid.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. raytor.com [raytor.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. who.int [who.int]

- 21. pKa and log p determination | PPTX [slideshare.net]

- 22. pKa/LogP/LogD Measurements - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 26. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 29. ichapps.com [ichapps.com]

- 30. database.ich.org [database.ich.org]

Methodological & Application

Using diethyl (4-amino-1H-indol-6-yl)phosphonate in Horner-Wadsworth-Emmons reactions

This Application Note and Protocol guide details the use of Diethyl ((4-amino-1H-indol-6-yl)methyl)phosphonate (and its derivatives) in Horner-Wadsworth-Emmons (HWE) reactions.

Editorial Note on Nomenclature:

The chemical name "Diethyl (4-amino-1H-indol-6-yl)phosphonate" implies a phosphorus atom directly attached to the indole ring (an aryl phosphonate). Aryl phosphonates lack the acidic

Strategic Overview

The functionalization of the indole 6-position is a critical tactic in medicinal chemistry, particularly for developing kinase inhibitors (e.g., JAK, FGFR) and serotonin modulators. The Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative to the Wittig reaction for installing

-

E-Selectivity: Thermodynamic control favors the trans-alkene, essential for rigidifying drug pharmacophores.

-

Purification Efficiency: Phosphate byproducts are water-soluble, unlike the difficult-to-remove triphenylphosphine oxide generated in Wittig protocols.

-

Functional Group Tolerance: Compatible with the electron-rich 4-aminoindole core, provided specific protection strategies are employed.

Mechanism of Action

The reaction proceeds via the deprotonation of the phosphonate to form a nucleophilic carbanion. This species attacks the target aldehyde, forming a

Figure 1: Mechanistic pathway of the HWE reaction utilizing indole-methylphosphonates.

Critical Pre-Reaction Analysis

Chemical Constraints & Protection Strategy

The 4-amino-1H-indole core presents two acidic protons that interfere with the HWE base:

-

Indole N-H (

): More acidic than the phosphonate -

4-Amino Group (

): While less acidic, the free amine can act as a nucleophile or quench reactive intermediates.

Mandatory Requirement: Use N,N'-diprotected substrates (e.g., 1-Boc-4-(Boc-amino)indole) to ensure the base reacts exclusively with the phosphonate methylene group.

Reagent Selection Table

| Component | Recommended Reagent | Rationale |

| Base | Sodium Hydride (NaH) | Irreversible deprotonation; clean reaction profile. |

| Alternative Base | LiHMDS | Use for base-sensitive substrates; allows low-temp control (-78°C). |

| Solvent | THF (Anhydrous) | Optimal solubility for phosphonate carbanions. |

| Additive | 15-Crown-5 (Optional) | Enhances NaH reactivity if the reaction is sluggish. |

Detailed Experimental Protocol

Protocol A: Synthesis of (E)-6-(2-Substituted-vinyl)-4-aminoindoles

Objective: Coupling Diethyl ((1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)-1H-indol-6-yl)methyl)phosphonate with an aldehyde.

Materials

-

Phosphonate Reagent: 1.0 equiv (Dried under vacuum for 1h)

-

Aldehyde (R-CHO): 1.1 - 1.2 equiv

-

Sodium Hydride (60% dispersion in oil): 1.2 - 1.5 equiv

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Workflow

-

Reagent Preparation (Carbanion Formation):

-

Flame-dry a round-bottom flask and cool under argon.

-

Add NaH (1.2 equiv) and wash 3x with anhydrous hexane to remove mineral oil (optional but recommended for cleaner HPLC profiles).

-

Suspend NaH in anhydrous THF (concentration ~0.2 M).

-

Cool the suspension to 0°C (ice bath).

-

Add the Protected Indole-Phosphonate (dissolved in minimal THF) dropwise over 10 minutes.

-

Observation: Evolution of

gas. The solution typically turns yellow/orange, indicating carbanion formation. -

Stir at 0°C for 30-45 minutes to ensure complete deprotonation.

-

-

Coupling (HWE Reaction):

-

Add the Aldehyde (1.2 equiv, dissolved in THF) dropwise to the cold carbanion solution.

-

Allow the reaction to warm slowly to room temperature (20-25°C) .

-

Stir for 2-12 hours . Monitor by TLC or LC-MS.

-

Checkpoint: The disappearance of the phosphonate starting material and the appearance of a less polar product spot (alkene).

-

-

Workup & Purification:

-

Quench the reaction carefully with saturated

solution at 0°C. -

Extract with Ethyl Acetate (3x) .

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10-40% EtOAc).

-

Note: The (E)-isomer is usually less polar than the (Z)-isomer.

-

-

-

Deprotection (Post-HWE):

-

To reveal the active 4-amino-1H-indole, treat the purified alkene with TFA/DCM (1:4) or 4M HCl in Dioxane for 1-2 hours at rt.

-

Protocol B: "Inverse" HWE (Using Indole-6-Carbaldehyde)

Use this route if the phosphonate is the external partner.

-

Substrate: 1-Boc-4-(Boc-amino)-1H-indole-6-carbaldehyde.

-

Reagent: Triethyl phosphonoacetate (or similar).

-

Conditions: Follow Protocol A, but reverse the roles: Deprotonate the Triethyl phosphonoacetate with NaH first, then add the Indole-Aldehyde.

-

Advantage: Commercial availability of diverse phosphonates allows for rapid analog generation at the alkene terminus.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Increase deprotonation time; Ensure NaH is fresh; Switch to KOtBu. |

| Z-Isomer Contamination | Kinetic control dominant | Ensure reaction warms to RT; Use thermodynamic conditions (NaH/THF). |

| No Reaction | Steric hindrance | Switch solvent to DMF (higher dielectric constant) or heat to 40-50°C. |

| Side Products | N-Alkylation | Verify N-Protection. Free indole NH is incompatible with alkyl halides/electrophiles in basic media. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for high-yield synthesis.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][2] Chemical Reviews, 89(4), 863-927. Link

-

Boutagy, J., & Thomas, R. (1974).[3] "Olefin synthesis with organic phosphonate carbanions." Chemical Reviews, 74(1), 87-99. Link

-

Wadsworth, W. S. (1977).[3] "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73.[3]

-

Clayden, J., & Warren, S. (1996).[3] "Stereocontrol in Organic Synthesis Using the Diphenylphosphoryl Group." Angewandte Chemie International Edition, 35(3), 241-270. Link

-

Thermo Fisher Scientific. "Diethyl 4-aminobenzylphosphonate Product Specifications." Link (Cited for analog characterization).

Sources

Scalable Production Methods for Indole-6-Phosphonate Esters

Executive Summary

Indole-6-phosphonate esters represent a critical structural class in modern drug discovery, serving as metabolically stable bioisosteres for phosphates and carboxylates in HCV NS5B inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and kinase inhibitors. While medicinal chemistry routes often rely on milligram-scale techniques, transitioning to kilogram-scale production requires a rigorous re-evaluation of safety, cost, and purification efficiency.

This guide details the Process Development (PD) strategy for the scalable synthesis of dimethyl indole-6-phosphonate and its analogs. We prioritize the Palladium-Catalyzed C-P Cross-Coupling (Hirao-type) as the primary scalable route due to its convergence and functional group tolerance, while providing the Batcho-Leimgruber indole synthesis as a cost-effective alternative for de novo ring construction.

Route Selection Strategy

The choice of synthetic route is dictated by raw material availability and the stage of development.

Decision Matrix

-

Route A: Pd-Catalyzed Cross-Coupling (Convergent)

-

Best for: Late-stage functionalization, rapid analog generation, pilot-plant campaigns (1–10 kg).

-

Key Reagents: 6-Bromoindole, Dialkyl phosphite, Pd(OAc)₂, dppf.

-

Advantages: High regiocontrol; avoids handling energetic nitro intermediates.

-

-

Route B: Batcho-Leimgruber Synthesis (Linear)

-

Best for: Commodity scale (>100 kg), low cost of goods (COGS).

-

Key Reagents: 4-methyl-3,5-dinitrophenylphosphonate, DMF-DMA, H₂/Pd-C or Zn/AcOH.

-

Advantages: Non-cryogenic; avoids expensive aryl halide starting materials.

-

Figure 1: Decision tree for selecting the optimal synthesis pathway based on scale and material availability.

Detailed Protocol: Pd-Catalyzed C-P Cross-Coupling

This protocol describes the synthesis of Dimethyl 1-(tert-butoxycarbonyl)-1H-indole-6-phosphonate at a 1.0 kg scale. The N-Boc protection is essential to prevent catalyst poisoning by the free indole N-H and to facilitate crystallization.

Reaction Mechanism & Critical Parameters

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle known as the Hirao coupling.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the indole.

-

Ligand Exchange: The phosphite (H-P(O)(OR)₂) coordinates. Note: The phosphite exists in equilibrium between the P(III) and P(V) tautomers; the P(III) form is the active nucleophile.

-

Reductive Elimination: Formation of the C-P bond and regeneration of Pd(0).

Critical Process Parameter (CPP):

-

Ligand Selection: 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) is superior to PPh₃ for scale-up due to its large bite angle, which accelerates reductive elimination and stabilizes the Pd center against thermal decomposition at the required 90–100°C temperatures [1].

-

Base: Triethylamine (Et₃N) is preferred over inorganic carbonates for homogeneity in toluene/acetonitrile mixtures.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Volume (mL) | Role |

| N-Boc-6-Bromoindole | 296.16 | 1.0 | 1000 g | - | Limiting Reagent |

| Dimethyl Phosphite | 110.05 | 1.5 | 557 g | ~465 mL | Nucleophile |

| Palladium(II) Acetate | 224.51 | 0.01 | 7.6 g | - | Pre-catalyst |

| dppf | 554.39 | 0.02 | 37.4 g | - | Ligand |

| Triethylamine | 101.19 | 2.0 | 683 g | ~940 mL | Base |

| Toluene | - | - | - | 10.0 L | Solvent |

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

To ensure active catalyst formation and reduce induction periods.

-

Charge Toluene (2 L) into a separate vessel.

-

Add Pd(OAc)₂ (7.6 g) and dppf (37.4 g).

-

Stir at 20–25°C for 30 minutes under Nitrogen. The solution should turn from orange to a deep red-brown.

Step 2: Reaction Assembly

-

In the main 20 L reactor, charge N-Boc-6-Bromoindole (1.0 kg) and Toluene (8 L).

-

Inert the vessel: Vacuum to 200 mbar, then backfill with Nitrogen (repeat 3x).

-

Add Triethylamine (683 g) via addition funnel.

-

Add Dimethyl Phosphite (557 g) slowly. Caution: Mild exotherm possible.

-

Transfer the Catalyst Solution from Step 1 into the main reactor via cannula or closed transfer line.

Step 3: Reaction Execution

-

Heat the mixture to 90°C .

-

Monitor by HPLC every 2 hours.

-

Target: < 2% remaining starting material.[1]

-

Typical Time: 8–12 hours.

-

-

Note: If the reaction stalls, an additional 0.2 equiv of Dimethyl Phosphite and 0.005 equiv of Pd(OAc)₂ may be added.

Step 4: Workup & Purification (Non-Chromatographic)

-

Cool the reaction mixture to 25°C.

-

Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and insoluble salts. Rinse the pad with Toluene (2 L).

-

Wash the filtrate with 1M HCl (5 L) to remove excess Triethylamine and solubilize residual Pd species.

-

Separate layers. Wash the organic layer with Brine (5 L).

-

Concentrate the organic layer under reduced pressure to approx. 3 L volume.

-

Crystallization:

-

Add Heptane (6 L) slowly at 40°C.

-